2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
2-((1-Benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
Mechanism of Action
Target of Action
Imidazole-containing compounds are known for their broad range of biological activities. They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures . .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that imidazole-containing compounds like “2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide” might have good bioavailability.
Result of Action
The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: Finally, the thioether is reacted with an acylating agent such as acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((1-Benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using a palladium catalyst.
Substitution: The benzyl and phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitro compounds.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-((1-Benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-2-phenylimidazole: Lacks the thioether and acetamide groups, resulting in different chemical properties and biological activities.
2-Mercaptoimidazole: Contains a thiol group instead of a thioether, leading to different reactivity and applications.
2-Acetamidoimidazole: Contains an acetamide group but lacks the benzyl and phenyl substituents, affecting its overall properties.
Uniqueness
2-((1-Benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is unique due to the presence of both the thioether and acetamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the imidazole ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(1-benzyl-5-phenylimidazol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c19-17(22)13-23-18-20-11-16(15-9-5-2-6-10-15)21(18)12-14-7-3-1-4-8-14/h1-11H,12-13H2,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUXWWCGYLKVTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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